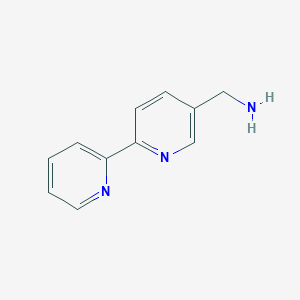

2,2'-Bipyridin-5-ylmethanamine

Vue d'ensemble

Description

2,2'-Bipyridin-5-ylmethanamine is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2,2'-Bipyridin-5-ylmethanamine is an organic compound characterized by its bipyridine structure, consisting of two pyridine rings connected by a methylene group. With the molecular formula C₁₁H₁₁N₃ and a molecular weight of approximately 185.23 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including DNA, proteins, and metal ions. Research indicates that compounds with bipyridine structures exhibit significant biological activities such as:

- Antioxidant Activity : Compounds like this compound have shown potential in scavenging free radicals and reducing oxidative stress.

- Cytotoxicity : Studies have demonstrated that this compound exhibits selective cytotoxic effects against cancer cell lines while sparing normal cells.

- DNA Binding : The ability to bind to DNA suggests potential applications in cancer therapy by interfering with DNA replication and transcription.

The mechanisms through which this compound exerts its biological effects include:

- Metal Coordination : The nitrogen atoms in the bipyridine moiety can coordinate with metal ions, forming complexes that may enhance biological activity.

- DNA Interactions : Binding studies indicate groove binding to DNA, which can influence cellular processes such as replication and repair.

- Protein Interaction : The compound's interaction with proteins like bovine serum albumin (BSA) has been explored, revealing quenching effects on intrinsic fluorescence indicative of binding.

Case Studies

- Antioxidant Properties :

- Cytotoxicity Assessment :

- DNA Binding Studies :

Comparative Analysis

The following table summarizes the unique features and biological activities of this compound compared to related compounds:

| Compound Name | Structure Similarity | Unique Features | Biological Activity |

|---|---|---|---|

| 2,2'-Bipyridine | Contains two pyridine rings | Lacks amine functionality | Moderate antioxidant activity |

| 4,4'-Bipyridine | Similar bipyridine structure | More stable metal complexes | Limited cytotoxicity |

| 1,10-Phenanthroline | Contains three fused rings | Stronger chelating ability | High cytotoxicity |

| 2-Picoline | Single pyridine ring | Different reactivity profile | Minimal biological activity |

| This compound | Two pyridine rings + amine | Enhanced reactivity and versatility | Significant antioxidant & cytotoxic activity |

Applications De Recherche Scientifique

Coordination Chemistry

BMA's ability to chelate metal ions has led to its exploration in coordination complexes. These complexes are crucial in various catalytic processes, including:

- Catalysis: BMA can stabilize different oxidation states of metals, which is essential for catalytic activity. Studies have shown that BMA forms stable complexes with lanthanides and transition metals, enhancing catalytic efficiency in reactions such as oxidation and reduction processes .

Material Science

The unique properties of BMA enable its use in developing functional materials:

- Luminescent Materials: Due to its bipyridine unit, BMA can participate in π-π stacking interactions, allowing for the self-assembly of ordered structures that exhibit luminescence .

- Electronic Properties: Researchers are investigating BMA's potential in creating materials with specific electronic and optical properties, which could lead to advancements in organic electronics .

Biological Applications

BMA and its derivatives have shown promise in medicinal chemistry:

- Cholinesterase Inhibitors: Compounds based on bipyridine structures have been explored for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. BMA derivatives exhibit significant biological activity, suggesting their potential as therapeutic agents .

Case Study 1: Catalytic Activity

A study investigated the catalytic properties of a palladium complex formed with BMA. The complex demonstrated high activity in C–C coupling reactions, showcasing BMA's ability to stabilize palladium in various oxidation states. The reaction conditions were optimized using spectroscopic techniques to analyze complex formation and stability constants .

Case Study 2: Anti-Alzheimer Activity

Research focused on synthesizing aryl-substituted derivatives of 2-aminopyridine highlighted the potential of BMA derivatives as inhibitors of AChE and BChE. The most potent derivative exhibited an IC50 value significantly lower than that of the standard drug donepezil, indicating superior efficacy . This study underscores the therapeutic potential of BMA derivatives in treating neurodegenerative diseases.

Comparative Analysis of Related Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2,2'-Bipyridine | Contains two pyridine rings | Commonly used as a ligand but lacks amine functionality |

| 4,4'-Bipyridine | Similar bipyridine structure | More stable metal complexes compared to 2,2'-bipyridine |

| 1,10-Phenanthroline | Contains three fused rings | Stronger chelating ability due to additional ring structure |

| 2-Picoline | Single pyridine ring | Different reactivity profile due to lack of bipyridine structure |

The unique combination of bipyridine and amine functionalities in BMA enhances its reactivity and versatility compared to related compounds.

Propriétés

IUPAC Name |

(6-pyridin-2-ylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-7-9-4-5-11(14-8-9)10-3-1-2-6-13-10/h1-6,8H,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSGCLPSBBEIKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432176 | |

| Record name | 1-([2,2'-Bipyridin]-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220339-96-8 | |

| Record name | 1-([2,2'-Bipyridin]-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.